METAC is widely used for surface modification and functionalization due to its unique properties:
These properties make METAC valuable for modifying surfaces in various research fields, including:
METAC can be used as a co-monomer for the synthesis of various polymers and hydrogels. The methacrylate group readily participates in polymerization reactions, leading to the formation of functionalized polymers with unique properties. These polymers find applications in:
METAC also finds applications in other areas of scientific research, including:
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride is a quaternary ammonium compound characterized by the presence of a methacryloyloxy functional group. Its molecular formula is C₉H₁₈ClNO₂, and it has a molecular weight of approximately 207.70 g/mol. This compound is soluble in water and exhibits cationic properties due to the trimethylammonium group, making it useful in various applications, particularly in polymer chemistry and materials science .
Research indicates that (2-(Methacryloyloxy)ethyl)trimethylammonium chloride exhibits antimicrobial properties, making it valuable in biomedical applications. Its cationic nature allows it to interact with negatively charged bacterial membranes, potentially leading to cell lysis. Furthermore, studies suggest that the compound can be used as a drug delivery system due to its ability to form hydrogels that encapsulate therapeutic agents .
The synthesis of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride typically involves:
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride has diverse applications:
Interaction studies have shown that (2-(Methacryloyloxy)ethyl)trimethylammonium chloride interacts effectively with various anionic species, enhancing its utility in ion exchange processes. The compound's interactions with metal ions have been extensively studied, revealing its capacity to remove arsenate ions from water more effectively than some commercial resins .
Several compounds share structural similarities with (2-(Methacryloyloxy)ethyl)trimethylammonium chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Acrylamido)-2-methylpropanesulfonic acid | C₇H₁₃N₃O₄S | Anionic polymer used in water treatment |
| 3-(Trimethoxysilyl)propyl methacrylate | C₁₄H₂₁O₄Si | Silane coupling agent used for surface modification |
| 2-Hydroxyethyl methacrylate | C₇H₁₄O₃ | Commonly used in dental materials |
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride is unique due to its combination of cationic charge and methacrylate functionality, which allows it to be polymerized into versatile materials with specific properties tailored for applications in water treatment, biomedical fields, and as a component in adhesives. Its ability to form hydrogels further distinguishes it from other similar compounds, providing additional functionality for drug delivery systems and environmental remediation efforts .
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride represents a cationic quaternary ammonium monomer characterized by its unique molecular architecture [1]. The compound possesses a molecular formula of C₉H₁₈ClNO₂ and exhibits a molecular weight of 207.70 g/mol [2] [3]. The chemical structure features a methacrylate backbone linked to a trimethylammonium group via an ethylene spacer unit .
The structural framework consists of three distinct functional components: the polymerizable methacrylate moiety, the ethylene bridge, and the permanently charged quaternary ammonium group [1]. The methacrylate segment contains a vinyl group (C=C) attached to a carbonyl ester linkage, providing the compound with its polymerizable characteristics [5]. The trimethylammonium group maintains a permanent positive charge regardless of pH conditions, conferring cationic properties to the molecule [2].
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight (g/mol) | 207.70 |
| CAS Number | 5039-78-1 |
| IUPAC Name | trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
| InChI Key | RRHXZLALVWBDKH-UHFFFAOYSA-M |
| Chemical Structure (SMILES) | CC(=C)C(=O)OCCN+(C)C.[Cl-] |
The compound's stereochemical configuration has been investigated through advanced spectroscopic techniques, revealing predominantly syndiotactic-rich configurations when synthesized under controlled polymerization conditions [9]. The spatial arrangement of the quaternary ammonium group relative to the methacrylate backbone influences the compound's reactivity and interactions with other molecules [1].
The molecular weight of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride has been precisely determined through multiple analytical techniques, consistently yielding a value of 207.70 g/mol [1] [2] [3]. Mass spectrometry analysis confirms the molecular ion peak at m/z 207, corresponding to the intact molecular structure [8]. The monoisotopic mass has been calculated at 207.102606 Da, providing additional confirmation of the molecular composition [3].
Density measurements conducted at standard conditions (25°C) reveal a value of 1.105 g/mL [1] [2] [5]. This density value reflects the compound's ionic nature and the presence of the chloride counterion [6]. The relatively high density compared to neutral methacrylate monomers can be attributed to the quaternary ammonium chloride functionality, which increases the molecular packing efficiency [1].
| Property | Value |
|---|---|
| Molecular Weight (g/mol) | 207.70 |
| Monoisotopic Mass (Da) | 207.102606 |
| Density (g/mL at 25°C) | 1.105 |
| Molecular Ion (m/z) | 207 |
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride demonstrates exceptional water solubility due to its ionic character [2] [6]. The compound readily dissolves in polar protic solvents, with commercial preparations typically available as aqueous solutions ranging from 70-80% by weight [1] [2]. The high solubility stems from the favorable hydration of both the quaternary ammonium cation and the chloride anion .
The logarithmic partition coefficient (LogP) has been determined to be -2.49 at 20°C and pH 7, indicating strong hydrophilic character [6]. This negative LogP value confirms the compound's preference for aqueous environments over lipophilic phases [13]. The solubility characteristics enable the compound to form stable solutions in various polar solvents, including methanol and other short-chain alcohols [10].
Solubility studies have revealed that the compound maintains stability in aqueous solutions across a wide pH range, with the quaternary ammonium group remaining protonated under all practical conditions [6]. The ionic nature of the compound facilitates its dissolution in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide .
The refractive index of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride has been measured at n₂₀/D = 1.466-1.469 [1] [2]. This optical property reflects the compound's molecular structure and the presence of the quaternary ammonium functionality [5]. The refractive index value falls within the expected range for quaternary ammonium compounds and confirms the compound's identity through optical characterization [1].
Viscosity measurements conducted at 23°C reveal a value of 50 centipoise for the neat compound [6]. The relatively moderate viscosity facilitates handling and processing of the material in various applications [19]. The viscosity characteristics are influenced by the molecular interactions between the cationic quaternary ammonium groups and the chloride counterions [6].
| Property | Value |
|---|---|
| Refractive Index (n₂₀/D) | 1.466-1.469 |
| Viscosity (cp at 23°C) | 50 |
| LogP (20°C, pH 7) | -2.49 |
| Water Solubility | Highly soluble |
Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides definitive structural characterization of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride [8] [9]. The trimethylammonium protons appear as a characteristic singlet at δ 3.3 ppm, confirming the presence of the quaternary ammonium functionality . The methacrylate vinyl protons exhibit chemical shifts in the range of δ 5.6-6.4 ppm, appearing as a multiplet due to the presence of both terminal vinyl hydrogens .
The methylene protons of the ethylene spacer unit typically appear in the range of δ 3.6-3.7 ppm, while the methyl group attached to the methacrylate double bond resonates at approximately δ 1.4-2.0 ppm [20]. These chemical shift assignments have been confirmed through two-dimensional NMR experiments and are consistent with the expected electronic environment of each proton type [9].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals the carbonyl carbon resonating in the characteristic ester region at 170-185 ppm [9] [24]. The quaternary carbon of the trimethylammonium group appears at approximately 58.2 ppm, while the methyl carbons of the quaternary ammonium functionality resonate at 30.8 ppm [20]. The vinyl carbons of the methacrylate group exhibit chemical shifts consistent with α,β-unsaturated ester systems [9].
Analysis of the carbonyl region in ¹³C NMR spectra has revealed stereochemical information, with syndiotactic-rich configurations being produced under controlled polymerization conditions [9]. The stereochemical analysis provides insights into the spatial arrangement of the polymer chains and influences the physical properties of the resulting materials [11].
Infrared spectroscopy provides crucial information about the functional groups present in (2-(Methacryloyloxy)ethyl)trimethylammonium chloride [22]. The carbonyl stretching vibration appears at 1720 cm⁻¹, characteristic of methacrylate ester groups [22] [25]. This strong absorption band confirms the presence of the C=O functionality and is consistent with α,β-unsaturated ester systems [25].
The quaternary ammonium C-N stretching vibrations appear in the range of 950-1250 cm⁻¹, providing confirmation of the cationic functionality [23]. The C-O stretching vibrations of the ester group are observed around 1169 cm⁻¹ and 1060 cm⁻¹, further supporting the structural assignment [20].
The vinyl C=C stretching vibration typically appears at 1638 cm⁻¹ in the starting material, though this band is absent in polymerized forms due to the consumption of the double bond during polymerization [20]. The absence of this band serves as an indicator of successful polymerization reactions [10].
| Spectroscopic Technique | Characteristic Features |
|---|---|
| ¹H NMR (Chemical Shifts) | Trimethylammonium protons: δ 3.3 ppm (singlet); Methacrylate protons: δ 5.6-6.4 ppm |
| ¹³C NMR (Carbonyl Region) | Carbonyl carbon: 170-185 ppm region |
| Infrared Spectroscopy (C=O stretch) | 1720 cm⁻¹ (methacrylate C=O stretching) |
| Infrared Spectroscopy (C-N stretch) | 950-1250 cm⁻¹ (quaternary ammonium C-N vibrations) |
Mass spectrometry analysis of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride reveals the molecular ion peak at m/z 207, corresponding to the intact molecular structure [8]. The mass spectral fragmentation pattern provides structural information through the identification of characteristic fragment ions [8]. The base peak typically results from the loss of the trimethylamine group, generating fragments that confirm the molecular connectivity [8].
Electrospray ionization mass spectrometry (ESI-MS) has been employed to analyze the compound in positive ion mode, yielding the [M-Cl]⁺ ion at m/z 172 . This fragmentation pattern is consistent with the loss of the chloride counter-ion and provides additional confirmation of the molecular structure . The mass spectral data support the proposed molecular formula and assist in the identification of impurities or degradation products [8].
High-resolution mass spectrometry has been utilized to determine the exact mass of the molecular ion, confirming the elemental composition [3]. The accurate mass measurements provide definitive proof of the molecular formula and distinguish the compound from potential isomers or related structures [3].
Thermal stability investigations of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride have been conducted using thermogravimetric analysis and differential scanning calorimetry [20]. The compound demonstrates stability up to moderate temperatures, with initial degradation beginning around 190-230°C [20]. The thermal decomposition occurs through multiple pathways, including the loss of the quaternary ammonium functionality and the degradation of the methacrylate backbone [20].
Temperature-dependent studies have revealed that the compound maintains its structural integrity under normal storage and handling conditions [16]. The thermal transition behavior has been investigated in different ionic environments, revealing the influence of counterion-pairing effects on thermal stability [16]. In particular, the presence of perchlorate ions has been shown to induce thermal transitions at near-ambient temperatures (approximately 17°C) [16].
The thermal stability of polymeric forms derived from the monomer has been extensively studied, with glass transition temperatures ranging from 43.8°C to 85.9°C depending on the polymerization conditions and molecular weight [10] [14]. These thermal properties are crucial for determining the processing conditions and application temperature ranges for materials based on this compound [14].
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride exhibits high reactivity toward free radical polymerization due to the presence of the methacrylate double bond [9]. The compound readily undergoes atom transfer radical polymerization (ATRP) under controlled conditions, yielding well-defined polymers with narrow molecular weight distributions [9]. The polymerization kinetics have been studied extensively, revealing linear conversion rates and controlled molecular weight growth [10].
The quaternary ammonium functionality remains chemically stable during polymerization reactions, maintaining its cationic character throughout the process [9]. This stability enables the preparation of permanently charged polymeric materials with predictable properties [17]. The compound demonstrates compatibility with various polymerization initiators and catalysts, facilitating the synthesis of complex polymer architectures [10].
Chemical reactivity studies have shown that the compound can participate in various chemical transformations while preserving the quaternary ammonium functionality [18]. The ester linkage in the methacrylate group can undergo hydrolysis under extreme conditions, though the compound remains stable under normal aqueous conditions [10].
Commercial preparations of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride typically contain polymerization inhibitors to prevent premature polymerization during storage and handling [1] [2]. The most commonly employed inhibitors include 4-methoxyphenol (150-200 ppm) and monomethyl ether hydroquinone (600 ppm) [1] [5]. These inhibitors function through radical scavenging mechanisms, intercepting free radicals that could initiate unwanted polymerization reactions [5].
The inhibition mechanism involves the formation of stable phenoxy radicals that cannot propagate the polymerization chain [1]. The effectiveness of these inhibitors depends on their concentration, storage temperature, and exposure to light and oxygen [6]. Proper storage conditions, including protection from light and maintenance of low temperatures, enhance the inhibitor effectiveness and extend the compound's shelf life [19].
The inhibitor systems have been optimized to provide adequate protection against polymerization while not interfering with intended polymerization reactions when the compound is used as intended [5]. The inhibitor content is carefully controlled to ensure consistent performance across different batches and applications [1].
| Parameter | Description |
|---|---|
| Thermal Stability | Stable up to moderate temperatures; degradation begins around 190-230°C |
| Chemical Stability | Stable in aqueous solution; prone to polymerization |
| Storage Conditions | Store in cool, dry place; avoid oxidizing agents |
| Inhibitor Content | 150-200 ppm 4-methoxyphenol or 600 ppm monomethyl ether hydroquinone |
| Polymerization Tendency | High tendency for free radical polymerization |
| Incompatible Materials | Steel, rust, reducing agents, heavy metal salts, carbon dioxide, oxidizing agents |
Environmental Hazard